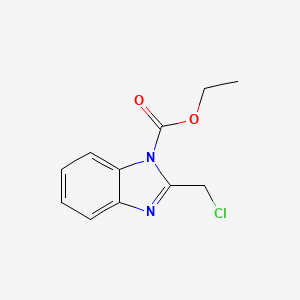

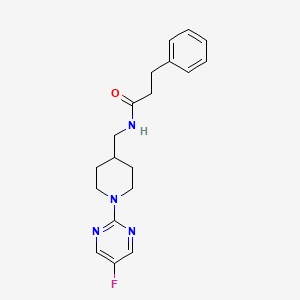

N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide often involves multi-step reactions, including acetylation, alkylation, and nitration, under optimized conditions to achieve high yield and purity. For instance, Zhang Da-yang (2004) detailed the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, highlighting the importance of controlling reaction conditions such as molar ratios and temperature to improve yield and selectivity (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often elucidated using various spectroscopic techniques, including IR, ^1H NMR, and mass spectrometry. Studies such as those by S. Geetha, R. Sribalan, and S. Lakshmi (2023) employ X-ray diffraction analysis and DFT calculations to determine the crystal structure, molecular geometry, and electronic properties of structurally related compounds, providing insight into their stability and reactivity (S. Geetha et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of bromo and fluoro substituents can significantly affect their reactivity in substitution reactions, as well as their physicochemical properties. The interaction between nitro and acetamido groups can lead to shifts in chemical shifts in NMR spectroscopy, indicating the influence of these groups on the compound's electronic environment.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The study by P. Jansukra et al. (2021) on a related compound, 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide, highlights the role of hydrogen bonding in determining the crystal packing and physical stability of such compounds (P. Jansukra et al., 2021).

科学的研究の応用

Chemoselective Acetylation and Drug Synthesis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase Process Optimization, Mechanism, and Kinetics

This study discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its importance in the synthesis of antimalarial drugs. The research provides insights into the process optimization, mechanism, and kinetics of the reaction, emphasizing the use of different acyl donors and the effects of various parameters on the synthesis outcome (Magadum & Yadav, 2018).

Synthesis and Pharmacological Assessment

Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives

This paper presents the synthesis of novel acetamide derivatives and their evaluation for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. It highlights the potential of these compounds as pharmaceutical agents, providing a foundation for further exploration of similar acetamide derivatives in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Antifungal Activities

Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives

Research on the synthesis of derivatives from 2-(4-bromo-3-methylphenoxy)acetate and their evaluation for antibacterial and antifungal activities is discussed. The study showcases the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Synthesis and Characterization of Novel Compounds

Synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamide

This research details the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. It emphasizes the importance of structural analysis in identifying new compounds that can have various applications in scientific research and potentially in pharmaceutical development (Man-li, 2008).

Radical Scavenging Activity

Free radical scavenging activity and mechanisms of amidoalkyl-2-naphthol derivative a joint experimental and theoretical study

This paper investigates the free radical scavenging activity of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a derivative that exhibits good acetylcholinesterase and α-glycosidase inhibitory activities. It provides a comprehensive analysis of the antioxidant mechanisms, contributing to understanding the potential therapeutic applications of similar compounds (Boudebbous et al., 2021).

特性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO3/c1-10-2-4-14(12(17)6-10)19-16(21)9-22-15-5-3-11(8-20)7-13(15)18/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUFBZXFJLMBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)

![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)